5-Methyl-2-(tributylstannyl)furan
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Overview
Description
5-Methyl-2-(tributylstannyl)furan: is an organotin compound with the molecular formula C17H32OSn. It is a derivative of furan, a heterocyclic organic compound, and contains a tributylstannyl group attached to the furan ring. This compound is primarily used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(tributylstannyl)furan typically involves the stannylation of 5-methylfuran. One common method is the reaction of 5-methylfuran with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(tributylstannyl)furan undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The tributylstannyl group can be replaced by other functional groups through substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are commonly employed. .
Major Products:
Oxidation: Furanones and other oxygenated furans.
Reduction: Dihydrofurans.
Substitution: Various substituted furans depending on the nature of the substituent introduced
Scientific Research Applications
5-Methyl-2-(tributylstannyl)furan is used in various scientific research applications, including:
Chemistry: It is a valuable intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Methyl-2-(tributylstannyl)furan primarily involves its role as a reagent in organic synthesis. The tributylstannyl group acts as a nucleophile, participating in various coupling reactions to form new carbon-carbon bonds. The furan ring can also undergo electrophilic aromatic substitution reactions, where the methyl group directs the incoming electrophile to specific positions on the ring .
Comparison with Similar Compounds
5-Methyl-2-(trimethylstannyl)furan: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.
2-(Tributylstannyl)furan: Lacks the methyl group at the 5-position.
5-Methyl-2-(tributylstannyl)thiophene: Contains a thiophene ring instead of a furan ring
Uniqueness: 5-Methyl-2-(tributylstannyl)furan is unique due to the presence of both the methyl and tributylstannyl groups, which influence its reactivity and the types of reactions it can undergo. The combination of these groups makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Properties
IUPAC Name |
tributyl-(5-methylfuran-2-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5O.3C4H9.Sn/c1-5-3-2-4-6-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMIHZHASCPXNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32OSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554491 |
Source
|
Record name | Tributyl(5-methylfuran-2-yl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118486-95-6 |
Source
|
Record name | Tributyl(5-methylfuran-2-yl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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